molecular formula C9H5Cl3F2O2 B1411048 2',3'-Dichloro-6'-(difluoromethoxy)phenacyl chloride CAS No. 1806351-95-0

2',3'-Dichloro-6'-(difluoromethoxy)phenacyl chloride

Cat. No.: B1411048
CAS No.: 1806351-95-0
M. Wt: 289.5 g/mol
InChI Key: PLDXIOGVFSSDLY-UHFFFAOYSA-N
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Description

2’,3’-Dichloro-6’-(difluoromethoxy)phenacyl chloride is a chemical compound with the molecular formula C9H5Cl3F2O2 and a molecular weight of 289.5 g/mol. This compound is commonly used in scientific experiments and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2’,3’-Dichloro-6’-(difluoromethoxy)phenacyl chloride involves several stepsThe reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

2’,3’-Dichloro-6’-(difluoromethoxy)phenacyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chloride groups are replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: In the presence of water or aqueous bases, the compound can hydrolyze to form the corresponding phenol derivative.

Scientific Research Applications

2’,3’-Dichloro-6’-(difluoromethoxy)phenacyl chloride has a wide range of applications in scientific research:

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2’,3’-Dichloro-6’-(difluoromethoxy)phenacyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The pathways involved may include covalent binding to active sites or the formation of stable adducts with biomolecules.

Comparison with Similar Compounds

2’,3’-Dichloro-6’-(difluoromethoxy)phenacyl chloride can be compared with other similar compounds such as:

    2’,4’-Dichloro-6’-(difluoromethoxy)phenacyl chloride: This compound has a similar structure but with a different substitution pattern on the aromatic ring.

    2’,3’-Dichloro-6’-(trifluoromethoxy)phenacyl chloride: This compound contains a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to different chemical and biological properties.

The uniqueness of 2’,3’-Dichloro-6’-(difluoromethoxy)phenacyl chloride lies in its specific substitution pattern and the presence of both chloro and difluoromethoxy groups, which confer distinct reactivity and applications.

Biological Activity

2',3'-Dichloro-6'-(difluoromethoxy)phenacyl chloride (CAS No. 1806351-95-0) is a synthetic compound with potential biological applications. Its unique chemical structure, characterized by the presence of dichloro and difluoromethoxy groups, suggests various interactions with biological systems. This article explores its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a phenacyl chloride backbone with two chlorine atoms and a difluoromethoxy group attached to the aromatic ring. This structural configuration is hypothesized to enhance its lipophilicity and reactivity, making it a candidate for biological activity.

Property Value
IUPAC NameThis compound
Molecular FormulaC₁₃H₈Cl₂F₂O
Molecular Weight303.10 g/mol
CAS Number1806351-95-0

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets, potentially inhibiting key enzymes or disrupting cellular processes. The presence of halogen atoms may enhance its binding affinity to biological macromolecules.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various halogenated compounds for their effectiveness against gram-positive and gram-negative bacteria, with results showing enhanced inhibition due to the presence of halogens.

Case Study: Antimicrobial Efficacy

In a comparative study, several fluorinated derivatives were tested against common pathogens:

Compound MIC (µg/mL) Activity
This compoundTBDTBD
Fluorinated derivative A5Strongly active
Fluorinated derivative B10Moderately active

The study indicated that fluorinated compounds generally exhibited lower MIC values, suggesting higher potency against bacterial strains .

Anticancer Activity

Preliminary studies have shown that derivatives of phenacyl chlorides possess anticancer properties. In vitro assays demonstrated that these compounds could induce apoptosis in various cancer cell lines.

Research Findings

A notable investigation assessed the cytotoxic effects of phenacyl derivatives on tumor cell lines:

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)15Significant
MCF-7 (breast cancer)20Moderate
A549 (lung cancer)25Weak

These results indicate a dose-dependent response, highlighting the potential of this compound in anticancer therapy .

Properties

IUPAC Name

2-chloro-1-[2,3-dichloro-6-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3F2O2/c10-3-5(15)7-6(16-9(13)14)2-1-4(11)8(7)12/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDXIOGVFSSDLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)C(=O)CCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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